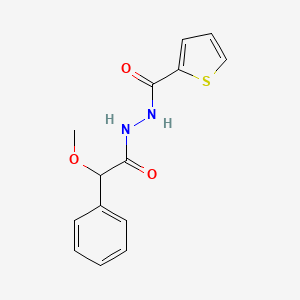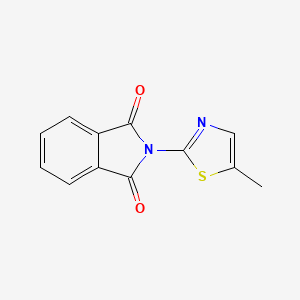![molecular formula C20H28N2O B5064073 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5064073.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-ethoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-ethoxyphenyl)piperazine, commonly known as BEME, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BEME is a piperazine derivative that has been found to exhibit potent activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of BEME is not fully understood, but it is believed to work by inhibiting the proliferation of cancer cells and inducing apoptosis. BEME has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. Additionally, BEME has been found to protect neurons from oxidative stress and to inhibit the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
BEME has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, to reduce inflammation, and to protect neurons from oxidative stress. Additionally, BEME has been found to have antioxidant activity and to inhibit the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
実験室実験の利点と制限
One of the advantages of BEME is its potent activity against cancer cells and its potential as a therapeutic agent for cancer treatment. Additionally, BEME has been found to be relatively non-toxic, making it a potential candidate for clinical trials. However, one of the limitations of BEME is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on BEME. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of BEME in vivo and to determine its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders. Finally, research is needed to develop new formulations of BEME that can improve its solubility and bioavailability.
Conclusion:
In conclusion, BEME is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer, anti-inflammatory, and neuroprotective activity, making it a potential candidate for the treatment of various diseases. Although further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo, BEME holds promise as a potential therapeutic agent for cancer, inflammation, and neurodegenerative disorders.
合成法
BEME can be synthesized using a multistep process involving the reaction of 2-ethoxyphenylpiperazine with bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride. The intermediate product is then treated with sodium hydride and methyl iodide to yield the final product, BEME. The synthesis method has been optimized to yield high purity and high yield of BEME.
科学的研究の応用
BEME has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various types of cancer, including breast, lung, prostate, and colon cancer. BEME has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Additionally, BEME has been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-2-23-20-6-4-3-5-19(20)22-11-9-21(10-12-22)15-18-14-16-7-8-17(18)13-16/h3-8,16-18H,2,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXZLKNKNVUCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425537 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-nitro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B5063998.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5064005.png)

![sodium 3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5064017.png)
![4-{1-[(2,4-dimethoxyphenyl)amino]propylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5064023.png)
![N-(2,4-difluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5064025.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5064028.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5064037.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5064080.png)

![(4-fluoro-3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5064089.png)
![1-ethyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5064091.png)
![17-allyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5064097.png)